Cas no 1384429-25-7 (2,5,7-trimethyl-1-benzothiophene-3-sulfonyl chloride)

2,5,7-trimethyl-1-benzothiophene-3-sulfonyl chloride 化学的及び物理的性質
名前と識別子
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- Benzo[b]thiophene-3-sulfonyl chloride, 2,5,7-trimethyl-
- 2,5,7-Trimethylbenzo[b]thiophene-3-sulfonyl chloride
- 2,5,7-trimethyl-1-benzothiophene-3-sulfonyl chloride
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- インチ: 1S/C11H11ClO2S2/c1-6-4-7(2)10-9(5-6)11(8(3)15-10)16(12,13)14/h4-5H,1-3H3
- InChIKey: KETKXFFCRDTDSA-UHFFFAOYSA-N
- SMILES: C12=C(C)C=C(C)C=C1C(S(Cl)(=O)=O)=C(C)S2
2,5,7-trimethyl-1-benzothiophene-3-sulfonyl chloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-104919-0.05g |
2,5,7-trimethyl-1-benzothiophene-3-sulfonyl chloride |
1384429-25-7 | 95% | 0.05g |
$744.0 | 2023-10-28 | |
Enamine | EN300-104919-1.0g |
2,5,7-trimethyl-1-benzothiophene-3-sulfonyl chloride |
1384429-25-7 | 1g |
$884.0 | 2023-06-10 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1421244-50mg |
2,5,7-Trimethylbenzo[b]thiophene-3-sulfonyl chloride |
1384429-25-7 | 95% | 50mg |
¥17409 | 2023-04-15 | |
Enamine | EN300-104919-10.0g |
2,5,7-trimethyl-1-benzothiophene-3-sulfonyl chloride |
1384429-25-7 | 10g |
$3807.0 | 2023-06-10 | ||
Enamine | EN300-104919-0.1g |
2,5,7-trimethyl-1-benzothiophene-3-sulfonyl chloride |
1384429-25-7 | 95% | 0.1g |
$779.0 | 2023-10-28 | |
Enamine | EN300-104919-1g |
2,5,7-trimethyl-1-benzothiophene-3-sulfonyl chloride |
1384429-25-7 | 95% | 1g |
$884.0 | 2023-10-28 | |
Enamine | EN300-104919-0.5g |
2,5,7-trimethyl-1-benzothiophene-3-sulfonyl chloride |
1384429-25-7 | 95% | 0.5g |
$849.0 | 2023-10-28 | |
Enamine | EN300-104919-2.5g |
2,5,7-trimethyl-1-benzothiophene-3-sulfonyl chloride |
1384429-25-7 | 95% | 2.5g |
$1735.0 | 2023-10-28 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1421244-1g |
2,5,7-Trimethylbenzo[b]thiophene-3-sulfonyl chloride |
1384429-25-7 | 95% | 1g |
¥22276 | 2023-04-15 | |
Enamine | EN300-104919-5g |
2,5,7-trimethyl-1-benzothiophene-3-sulfonyl chloride |
1384429-25-7 | 95% | 5g |
$2566.0 | 2023-10-28 |
2,5,7-trimethyl-1-benzothiophene-3-sulfonyl chloride 関連文献
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Jingxiang Pang RSC Adv., 2019,9, 20982-20988
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Flavien Ponsot,Léo Bucher,Nicolas Desbois,Yoann Rousselin,Pritam Mondal,Charles H. Devillers,Claude P. Gros,Rahul Singhal,Ganesh D. Sharma J. Mater. Chem. C, 2019,7, 9655-9664
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
-
Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
-
Kunfeng Chen,Shu Yin,Dongfeng Xue Nanoscale, 2015,7, 1161-1166
-
Hannah K. Wagner,Hubert Wadepohl,Joachim Ballmann Chem. Sci., 2021,12, 3693-3701
-
Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
-
Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
-
Qingxia Duan,Hanchuang Zhu,Caiyun Liu,Ruifang Yuan,Zhaotong Fang,Zuokai Wang,Pan Jia,Zilu Li,Wenlong Sheng,Baocun Zhu Analyst, 2019,144, 1426-1432
2,5,7-trimethyl-1-benzothiophene-3-sulfonyl chlorideに関する追加情報
Introduction to 2,5,7-trimethyl-1-benzothiophene-3-sulfonyl chloride (CAS No. 1384429-25-7)
2,5,7-trimethyl-1-benzothiophene-3-sulfonyl chloride (CAS No. 1384429-25-7) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry due to its unique structural and functional properties. This compound belongs to the benzothiophene family, which is a class of heterocyclic aromatic compounds characterized by the presence of a sulfur atom incorporated into the benzene ring system. The specific substitution pattern of 2,5,7-trimethyl-1-benzothiophene-3-sulfonyl chloride, with methyl groups at the 2, 5, and 7 positions and a sulfonyl chloride group at the 3 position, imparts distinct reactivity and potential applications in synthetic chemistry and drug development.
The sulfonyl chloride functional group is particularly noteworthy as it serves as a versatile intermediate in organic synthesis. It readily participates in nucleophilic substitution reactions, allowing for the introduction of various substituents into the molecule. This reactivity makes 2,5,7-trimethyl-1-benzothiophene-3-sulfonyl chloride a valuable building block for constructing more complex molecular architectures. In recent years, sulfonyl chlorides have been extensively studied for their role in the synthesis of pharmaceuticals, agrochemicals, and materials science applications.
One of the most compelling aspects of 2,5,7-trimethyl-1-benzothiophene-3-sulfonyl chloride is its potential in medicinal chemistry. Benzothiophene derivatives have shown promise as bioactive molecules due to their ability to interact with biological targets such as enzymes and receptors. The structural features of this compound, including the aromatic ring system and the electron-withdrawing sulfonyl group, contribute to its pharmacological properties. Recent studies have highlighted the role of benzothiophene derivatives in developing treatments for various diseases, including neurological disorders and cancer.
Moreover, the trimethyl substitution pattern at positions 2, 5, and 7 enhances the lipophilicity of the molecule, which can be advantageous for oral bioavailability and membrane permeability. These characteristics make 2,5,7-trimethyl-1-benzothiophene-3-sulfonyl chloride an attractive candidate for further exploration in drug discovery pipelines. Researchers have been particularly interested in its potential as a scaffold for developing novel therapeutic agents that target specific biological pathways.
In synthetic chemistry, 2,5,7-trimethyl-1-benzothiophene-3-sulfonyl chloride serves as a key intermediate in the preparation of more complex sulfonylated compounds. The sulfonyl chloride group can be further functionalized through various reactions such as amidation or esterification to produce a wide range of derivatives with tailored properties. These derivatives can then be explored for their biological activity or used in material science applications.
Recent advancements in computational chemistry have also contributed to a deeper understanding of the reactivity and properties of 2,5,7-trimethyl-1-benzothiophene-3-sulfonyl chloride. Molecular modeling studies have predicted its interaction with potential biological targets, providing insights into its pharmacological mechanism of action. These computational approaches are increasingly being used in drug discovery to accelerate the identification of promising candidates for further experimental validation.
The versatility of 2,5,7-trimethyl-1-benzothiophene-3-sulfonyl chloride extends beyond pharmaceutical applications. In materials science, sulfonylated benzothiophenes have been investigated for their potential use in organic electronics due to their electron-deficient nature and ability to form stable conjugated systems. These properties make them suitable candidates for use in organic light-emitting diodes (OLEDs), field-effect transistors (OFETs), and other electronic devices.
Industrial applications of this compound are also emerging. Its role as an intermediate in synthesizing specialty chemicals has been recognized by several chemical manufacturers who are exploring large-scale production methods to meet growing demand from research institutions and pharmaceutical companies. The efficiency and scalability of these processes are critical factors that will determine the commercial viability of 2,5,7-trimethyl-1-benzothiophene-3-sulfonyl chloride in industrial settings.
In conclusion,2,5,7-trimethyl,1-benzothiophene,3-sulfonyl chloride (CAS No. 1384429,25,-7) is a multifaceted compound with significant potential across multiple domains including pharmaceuticals, synthetic chemistry, and materials science. Its unique structural features, reactivity, and pharmacological properties make it a valuable asset for researchers seeking novel bioactive molecules or advanced materials. As scientific understanding continues to evolve, this compound is likely to play an increasingly important role in future research endeavors.
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